molecular formula C19H20Cl2N2O4S B3746624 4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3746624
M. Wt: 443.3 g/mol
InChI Key: QXTWSMVXTWQRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20Cl2N2O4S and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0520837 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and changes caused by this compound would depend on its structure and the particular targets it interacts with.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and interactions of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-11-12(13-5-4-6-14(20)19(13)23-11)7-8-22-28(24,25)18-10-16(26-2)15(21)9-17(18)27-3/h4-6,9-10,22-23H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTWSMVXTWQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Reactant of Route 4
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Reactant of Route 5
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Reactant of Route 6
4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide

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